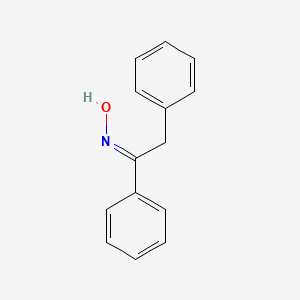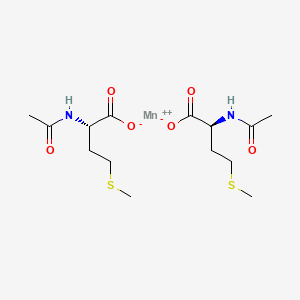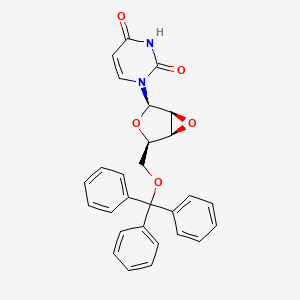
5'-O-Trityluridine-2',3'-lyxo-epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related epoxide compounds often involves selective epoxidation reactions, ring-opening reactions, and protective group strategies. For example, the synthesis of N-Acetylneuraminic Acid derivatives involves a cis-selective Wittig reaction followed by diastereoselective epoxidation and regioselective epoxide opening, showcasing the complexity and precision required in synthesizing such molecules (Bodenmüller & Schmidt, 1994).
Molecular Structure Analysis
The structure of epoxide-containing compounds is characterized by the presence of a three-membered epoxy ring, which significantly affects the molecule's reactivity and interaction. Structural analysis through techniques such as NMR and X-ray crystallography provides insights into the configuration and conformations of these molecules, as demonstrated in studies of 6-deoxyhex-5-enopyranosides epoxidation (Enright et al., 2002).
Chemical Reactions and Properties
Epoxide rings in molecules like 5'-O-Trityluridine-2',3'-lyxo-epoxide are highly reactive, participating in various chemical reactions such as ring-opening with nucleophiles. This reactivity is exploited in synthetic routes to introduce functional diversity into the nucleoside framework, as seen in the synthesis of thieno[3,2-d]pyrimidine-2,4-dione nucleosides (Fossey, Ladurée, & Robba, 1995).
科学的研究の応用
Epoxidation and Synthetic Potential
The epoxidation of 6-deoxyhex-5-enopyranosides leads to the formation of epoxides such as 5'-O-Trityluridine-2',3'-lyxo-epoxide. This process also results in the production of protected D-hexos-5-ulose derivatives, offering a route to novel sugar derivatives. These compounds hold potential as intermediates in the synthesis of complex biomolecules like inositols and aza sugars. The detailed structural elucidation of these epoxides enhances our understanding of their potential in synthetic organic chemistry (Enright et al., 2002).
Olefin Oxidation
In the context of olefin oxidation, 5'-O-Trityluridine-2',3'-lyxo-epoxide can be associated with reactions involving non-heme iron catalysts. These reactions showcase the dual nature of Fe(III)-OOH intermediates, which can lead to either olefin epoxidation or cis-dihydroxylation. The outcome is influenced by the ligand environment around the iron, demonstrating the complex interplay between molecular structure and chemical reactivity (Chen et al., 2002).
Glycosidase Inhibition
The compound has been implicated in the synthesis of D-lyxo-hexos-5-ulose, a precursor to the glycoprocessing inhibitor deoxymannojirimycin. This highlights the potential of 5'-O-Trityluridine-2',3'-lyxo-epoxide in the synthesis of bioactive molecules, offering pathways to novel treatments and therapeutic agents (O'Brien et al., 2001).
Nucleophile Addition
The reactivity of epoxides derived from compounds like 5'-O-Trityluridine-2',3'-lyxo-epoxide towards various nucleophiles (O-, S-, N-, and C-nucleophiles) has been studied. These reactions are crucial for understanding the regio- and stereoselectivity of these compounds, which is vital for designing targeted chemical syntheses (Di Bussolo et al., 2004).
特性
IUPAC Name |
1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c31-23-16-17-30(27(32)29-23)26-25-24(35-25)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26H,18H2,(H,29,31,32)/t22-,24+,25+,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYVDMYFAPCBP-HMNRDNJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C5C(O5)C(O4)N6C=CC(=O)NC6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]5[C@H](O5)[C@@H](O4)N6C=CC(=O)NC6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11762421 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride](/img/no-structure.png)
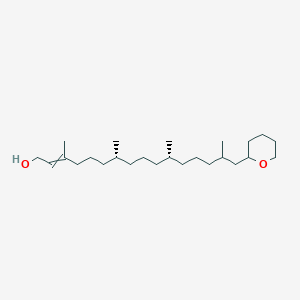
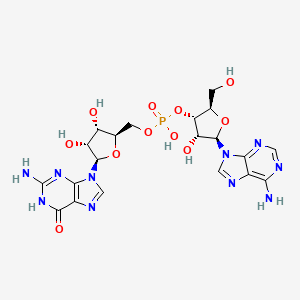
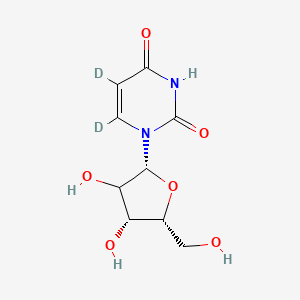
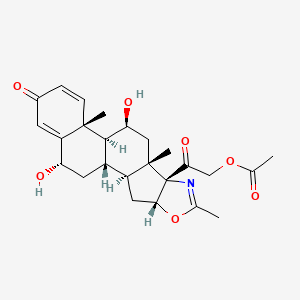
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)

